Computational Prediction of Off-Target Binding Potential via Reverse Docking
A computational reverse docking analysis suggests that the compound has predicted affinity for several protein targets, including kinases and phosphatases. The predicted binding energy for the top hit, protein tyrosine phosphatase 1B (PTP1B), was -8.2 kcal/mol, compared to a predicted -7.5 kcal/mol for the closely related analog N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (a pyridinyl analog) . This represents a predicted 0.7 kcal/mol improvement, suggesting a potentially stronger interaction. However, these are in silico predictions only and have not been validated by experimental binding or activity assays.
| Evidence Dimension | Predicted binding energy to PTP1B (in silico) |
|---|---|
| Target Compound Data | -8.2 kcal/mol |
| Comparator Or Baseline | N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide: -7.5 kcal/mol |
| Quantified Difference | Δ -0.7 kcal/mol |
| Conditions | In silico reverse docking using a proprietary algorithm, no experimental validation |
Why This Matters
While these are unvalidated predictions, they provide a starting point for hypothesis generation in target identification campaigns, potentially prioritizing this compound over its pyridinyl analog for PTP1B-related research.
